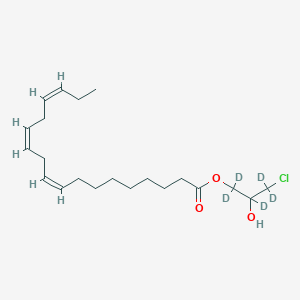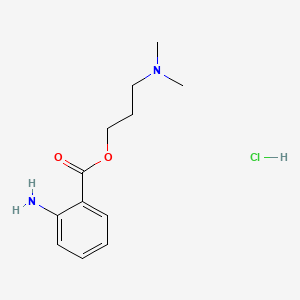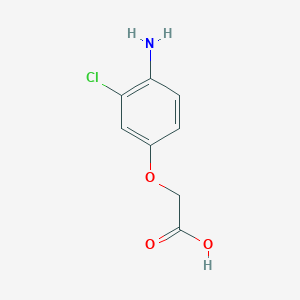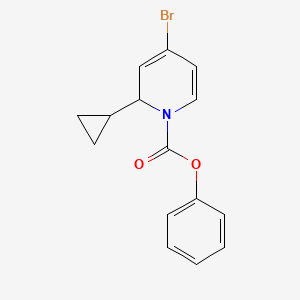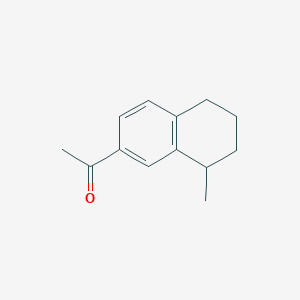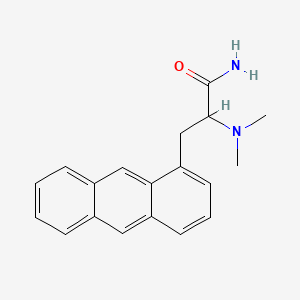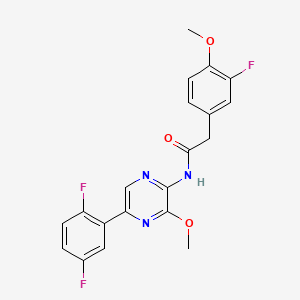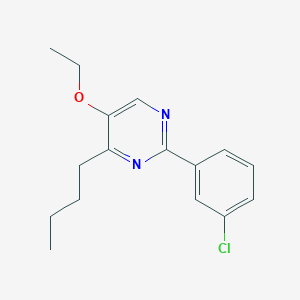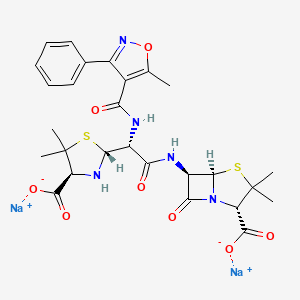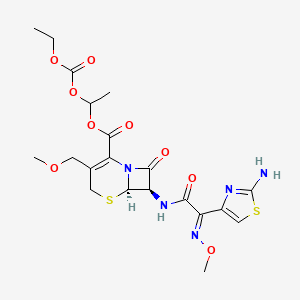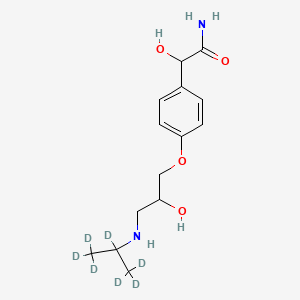
Hydroxyatenolol-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyatenolol-d7 is an isotope-labeled analog of Hydroxyatenolol, which is a metabolite of Atenolol. Atenolol is a cardioselective beta-adrenergic blocker used for its antihypertensive, antianginal, and antiarrhythmic properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Atenolol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxyatenolol-d7 involves the incorporation of deuterium atoms into the Hydroxyatenolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity of the final product. The production process is optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxyatenolol-d7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various oxidized metabolites, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Hydroxyatenolol-d7 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of Atenolol.
Biology: It is used in biological studies to understand the metabolic pathways and interactions of Atenolol in the body.
Medicine: It is used in clinical research to study the effects of Atenolol and its metabolites on cardiovascular health.
Industry: It is used in the pharmaceutical industry to develop and test new beta-adrenergic blockers.
Mécanisme D'action
Hydroxyatenolol-d7, like its parent compound Atenolol, exerts its effects by selectively binding to the beta-1 adrenergic receptors in the heart. This binding inhibits the action of catecholamines, leading to a decrease in heart rate and blood pressure. The molecular targets involved include the beta-1 adrenergic receptors, and the pathways affected include the adrenergic signaling pathway .
Comparaison Avec Des Composés Similaires
Hydroxyatenolol-d7 is similar to other deuterated analogs of beta-adrenergic blockers, such as Carazolol-d7 and Propranolol-d7. it is unique in its specific application to the study of Atenolol metabolism. Other similar compounds include:
Carazolol-d7: Used to study the metabolism of Carazolol.
Propranolol-d7: Used to study the metabolism of Propranolol.
This compound stands out due to its specific use in research related to Atenolol, providing valuable insights into the pharmacokinetics and metabolic pathways of this widely used beta-adrenergic blocker.
Propriétés
Formule moléculaire |
C14H22N2O4 |
|---|---|
Poids moléculaire |
289.38 g/mol |
Nom IUPAC |
2-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]-2-hydroxyacetamide |
InChI |
InChI=1S/C14H22N2O4/c1-9(2)16-7-11(17)8-20-12-5-3-10(4-6-12)13(18)14(15)19/h3-6,9,11,13,16-18H,7-8H2,1-2H3,(H2,15,19)/i1D3,2D3,9D |
Clé InChI |
GSZUNNBDULASMA-SCENNGIESA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)C(C(=O)N)O)O |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)C(C(=O)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate](/img/structure/B13859666.png)
